molecular formula C20H20O9 B13401368 trans-Resveratrol 3-O-|A-D-Glucuronide

trans-Resveratrol 3-O-|A-D-Glucuronide

Cat. No.: B13401368
M. Wt: 404.4 g/mol
InChI Key: QWSAYEBSTMCFKY-WAJMXFDZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-resveratrol 3-O-β-D-glucuronide involves several steps. One common method includes selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Another method involves the use of methyl glucuronate β-tetraacetate and N-Me piperazine for anomeric deacetylation en route to the imidate .

Industrial Production Methods: Industrial production methods for trans-resveratrol 3-O-β-D-glucuronide are not extensively documented. the chemical synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and commercial purposes.

Properties

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20?/m0/s1

InChI Key

QWSAYEBSTMCFKY-WAJMXFDZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Origin of Product

United States

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